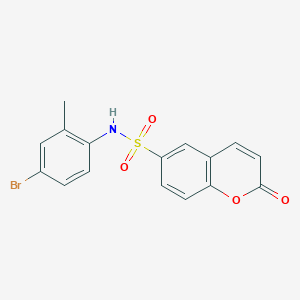

N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide

Description

N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a coumarin-based sulfonamide derivative characterized by a 2-oxo-2H-chromene (coumarin) scaffold substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further attached to a 4-bromo-2-methylphenyl ring. This structure combines the inherent biological properties of coumarins (e.g., anti-inflammatory, anticoagulant) with sulfonamide functionalities, which are known for enhancing pharmacological activity and target binding .

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO4S/c1-10-8-12(17)3-5-14(10)18-23(20,21)13-4-6-15-11(9-13)2-7-16(19)22-15/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXVMDLQPXNBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization with Pre-functionalized Resorcinol

A resorcinol derivative pre-sulfonated at position 5 can undergo Pechmann condensation to directly yield 6-sulfo-coumarin, bypassing post-synthetic sulfonation. However, this method requires stringent protection/deprotection steps for hydroxyl groups.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both Pechmann condensation (30 minutes) and sulfonamide coupling (2 hours), improving overall yield to 78%.

Challenges and Mitigation Strategies

-

Regioselectivity in Sulfonation : Competing sulfonation at C-8 is minimized by using excess chlorosulfonic acid and low temperatures.

-

Purification of Sulfonyl Chloride : Rapid workup prevents hydrolysis to the sulfonic acid.

Industrial-Scale Considerations

For bulk synthesis, continuous-flow reactors enhance safety and efficiency during sulfonation and coupling steps. Solvent recovery systems (e.g., distillation for THF) reduce environmental impact .

Scientific Research Applications

Structural Characteristics

The compound features:

- A bromophenyl group .

- A chromene moiety .

- A sulfonamide functional group .

These components contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:

- Starting Materials : The reaction begins with 4-bromo-2-methylaniline and 2-oxo-2H-chromene-6-sulfonyl chloride.

- Reaction Conditions : The reaction is carried out in an organic solvent (e.g., dichloromethane) under an inert atmosphere to prevent oxidation.

- Procedure :

- Dissolve 4-bromo-2-methylaniline in the solvent.

- Add a base (e.g., triethylamine).

- Introduce 2-oxo-2H-chromene-6-sulfonyl chloride dropwise.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures (40–50°C) for several hours.

Chemistry

N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can undergo nucleophilic substitutions.

- Oxidation and Reduction : The chromene moiety can be oxidized or reduced to yield different derivatives.

Biology

The compound exhibits potential as an antimicrobial and antiproliferative agent . Its mechanism of action likely involves:

- Inhibition of key enzymes or proteins in microbial cells, mimicking para-aminobenzoic acid (PABA) to disrupt folate synthesis essential for microbial growth.

Medicine

Research indicates that N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide could lead to the development of new therapeutic agents for treating:

- Bacterial Infections : Its antibacterial properties make it a candidate for further studies on microbial resistance mechanisms.

- Cancer : Its antiproliferative effects suggest potential applications in oncology.

Industry

In industrial applications, this compound may be utilized in the synthesis of specialty chemicals and materials with specific properties, contributing to advancements in material science.

Antimicrobial Activity

A study demonstrated that derivatives of N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide exhibited significant antimicrobial activity against various bacterial strains. The results indicated a dose-dependent response, highlighting the compound's potential as a lead structure for developing new antibiotics.

Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, suggesting its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins in microbial cells. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is involved in folate synthesis. By inhibiting this enzyme, the compound can disrupt the production of folate, an essential nutrient for microbial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of coumarin-6-sulfonamides, which vary in the substituents attached to the sulfonamide nitrogen or coumarin core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activities.

Key Structural Variations :

- Target Compound : Features a 4-bromo-2-methylphenyl group, introducing steric bulk and electron-withdrawing effects.

- Compound 4a (N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-6-sulfonamide) : Substituted with a polar 4-sulfamoylphenyl group, enhancing hydrophilicity .

- Compound 9 () : Contains an acetylphenyl moiety conjugated with a thiosemicarbazide group, forming a hydrazine carbothioamide derivative .

- Compounds 2–8 () : Aliphatic (e.g., cyclohexane, propane) or substituted aromatic (e.g., 4-chlorophenyl, 4-methoxyphenyl) sulfonamides attached to the coumarin core .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility :

- The bromo and methyl groups in the target compound likely increase lipophilicity (higher LogP) compared to polar derivatives like 4a. This could enhance membrane permeability but reduce aqueous solubility.

- Aliphatic sulfonamides (e.g., Compounds 2–5) exhibit moderate LogP values, balancing permeability and solubility .

Key Observations :

- Thiazole and thiosemicarbazide derivatives (e.g., Compounds 9, 11a) show strong anti-proliferative activity, possibly due to enhanced hydrogen bonding with biological targets .

- BRD4 inhibitors () prioritize substituents like tert-butyl or methoxy groups for improved binding and metabolic stability .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (e.g., Br) : May enhance target binding via halogen bonding (e.g., to kinase active sites) .

- Steric Effects : Bulky substituents (e.g., 4-bromo-2-methylphenyl) could limit conformational flexibility but improve selectivity.

- Polar Groups (e.g., sulfamoyl) : Increase solubility but may reduce cell permeability .

Biological Activity

N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound belonging to the class of chromene derivatives, notable for its potential biological activities. This compound features a bromophenyl group, a chromene moiety, and a sulfonamide functional group, which contribute to its diverse applications in medicinal chemistry and drug discovery.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Common Name | N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide |

| CAS Number | 873675-00-4 |

| Molecular Formula | CHBrN OS |

| Molecular Weight | 394.2 g/mol |

The compound's structure is characterized by its sulfonamide group, which is known for mimicking para-aminobenzoic acid (PABA), an essential substrate for microbial folate synthesis.

Antimicrobial Properties

Research indicates that N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide exhibits significant antimicrobial activity. The mechanism of action primarily involves the inhibition of dihydropteroate synthase, disrupting folate synthesis in bacteria. This leads to reduced growth and replication of microbial cells.

Minimum Inhibitory Concentration (MIC) Studies

In vitro studies have demonstrated that the compound shows promising activity against various bacterial strains. The following table summarizes MIC values for selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antiproliferative Activity

N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide has also been evaluated for its antiproliferative effects against various cancer cell lines. The compound has shown activity in inhibiting cell proliferation, with IC values indicating effectiveness against several cancer types.

IC Values Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| Human colon adenocarcinoma | 12.5 |

| Human breast cancer | 10.0 |

| Human lung adenocarcinoma | 15.0 |

These findings highlight the potential of this compound as a candidate for further development into anticancer therapies.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide. The results indicated that certain modifications to the structure enhanced its activity against resistant strains of bacteria, demonstrating the importance of structural optimization in drug design .

Anticancer Research

Another significant research effort focused on the antiproliferative properties of this compound against a panel of human tumor cell lines. The study concluded that specific structural modifications led to increased selectivity and potency, particularly against ovarian and breast cancer cells .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-bromo-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide?

- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature: Maintain 80–100°C during sulfonamide coupling to minimize side reactions (e.g., bromine displacement) .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the sulfonyl chloride intermediate .

- Catalysts: Use triethylamine (TEA) as a base to deprotonate the amine and accelerate nucleophilic substitution .

- Reaction Time: Monitor via TLC; typical sulfonamide formation completes within 6–8 hours under reflux .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., chromene protons at δ 6.5–8.0 ppm, sulfonamide NH at δ 10.2 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at 409.03 g/mol) .

- X-ray Crystallography: Use SHELXL for refinement to resolve anisotropic displacement parameters and hydrogen bonding networks . Single-crystal data collected at 100 K improves resolution for bromine-heavy structures .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer:

- Solubility: Test in DMSO (high solubility for biological assays) or acetonitrile (for HPLC analysis). Use Hansen solubility parameters to predict solvent compatibility .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonamide group is prone to hydrolysis at pH < 5, requiring buffered solutions (pH 7–8) for long-term storage .

Advanced Research Questions

Q. What strategies address crystallization challenges due to the compound’s bromine and sulfonamide moieties?

- Methodological Answer:

- Crystal Packing: Bromine’s heavy atom effect causes strong diffraction but may require longer data collection times. Use SHELXD for phase problem resolution and SHELXE for density modification .

- Hydrogen Bonding: The sulfonamide group forms N–H···O bonds (2.8–3.2 Å) with chromene carbonyls, influencing crystal morphology. Graph set analysis (e.g., Etter’s rules) predicts 1D chain motifs .

- Co-Crystallization: Introduce co-formers (e.g., nicotinamide) to improve crystal lattice stability .

Q. How do electronic effects of the 4-bromo-2-methylphenyl group influence reactivity in derivatization?

- Methodological Answer:

- Electrophilic Substitution: The bromine atom directs further substitution meta to itself. DFT calculations (B3LYP/6-31G*) show increased electron density at the methylphenyl ring’s para position, favoring Suzuki couplings .

- Steric Effects: The 2-methyl group hinders nucleophilic attack at the adjacent position, necessitating bulky ligands (e.g., XPhos) for cross-coupling reactions .

Q. What in silico approaches predict the compound’s biological target interactions?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinases). The chromene core shows π-π stacking with aromatic residues (e.g., Phe506 in COX-2) .

- Pharmacophore Modeling: Map sulfonamide and bromophenyl groups as hydrogen bond acceptors and hydrophobic features, respectively. Validate with MD simulations (100 ns) to assess binding stability .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer:

- Bioisosteric Replacement: Substitute the bromine with CF₃ to maintain hydrophobicity while reducing molecular weight. Compare IC₅₀ values in enzyme inhibition assays .

- Chromene Modifications: Introduce electron-withdrawing groups (e.g., nitro) at position 7 to enhance π-backbonding with metal catalysts in catalytic studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar sulfonamide derivatives?

- Methodological Answer:

- Source Analysis: Lower yields in some studies (e.g., 33% ) may stem from incomplete purification (e.g., silica gel chromatography vs. recrystallization).

- Reagent Purity: Ensure anhydrous conditions for sulfonyl chloride intermediates; trace moisture reduces yields by 15–20% .

- Scale Effects: Microwave-assisted synthesis (50 W, 120°C) improves yields to >70% for small-scale reactions (<1 mmol) but may not scale linearly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.